molecular formula C24H27NO6 B3715808 9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

Cat. No.: B3715808
M. Wt: 425.5 g/mol
InChI Key: UVUVLJWDSBSJMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE is a complex organic compound with a unique structure that includes a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-3-nitrobenzaldehyde with dimedone in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired xanthene derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

    Condensation: The compound can participate in further condensation reactions to form more complex structures.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF)

    Condensation: Piperidine, ethanol

Major Products

    Reduction: 9-(4-AMINO-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

    Substitution: Various substituted xanthene derivatives depending on the nucleophile used

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, derivatives of this compound are studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group is particularly significant as it can be reduced to an amino group, which is a common pharmacophore in many bioactive molecules.

Medicine

In medicine, this compound and its derivatives are investigated for their potential therapeutic applications. The xanthene core is known for its fluorescence properties, making it useful in imaging and diagnostic applications.

Industry

In the industrial sector, this compound is used in the development of dyes and pigments due to its chromophoric properties. It is also explored for its potential use in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE involves its interaction with various molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological macromolecules such as proteins and nucleic acids. This interaction can lead to the modulation of biological pathways, resulting in the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-METHOXY-3-NITROACETOPHENONE: Similar in structure but lacks the xanthene core.

    4-METHOXY-3-NITROBENZALDEHYDE: Precursor in the synthesis of the target compound.

    4-METHOXY-3-NITROPHENOL: Similar functional groups but different core structure.

Uniqueness

The uniqueness of 9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE lies in its xanthene core, which imparts distinct chemical and physical properties

Properties

IUPAC Name

9-(4-methoxy-3-nitrophenyl)-3,3,6,6-tetramethyl-4,5,7,9-tetrahydro-2H-xanthene-1,8-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO6/c1-23(2)9-15(26)21-18(11-23)31-19-12-24(3,4)10-16(27)22(19)20(21)13-6-7-17(30-5)14(8-13)25(28)29/h6-8,20H,9-12H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUVLJWDSBSJMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(C3=C(O2)CC(CC3=O)(C)C)C4=CC(=C(C=C4)OC)[N+](=O)[O-])C(=O)C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 2
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 3
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 4
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 5
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE
Reactant of Route 6
9-(4-METHOXY-3-NITROPHENYL)-3,3,6,6-TETRAMETHYL-2,3,4,5,6,7,8,9-OCTAHYDRO-1H-XANTHENE-1,8-DIONE

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